molecular formula C17H17NO3 B2421407 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 868145-85-1

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2421407
CAS No.: 868145-85-1
M. Wt: 283.327
InChI Key: FWJRUZOARDWXPT-UHFFFAOYSA-N
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Description

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzo[d]oxazole family. Benzo[d]oxazoles are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 4-isopropoxybenzylamine with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzo[d]oxazole ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, which are involved in cell survival and apoptosis pathways. Additionally, it decreases the expression of nuclear factor-kappa B, a key regulator of inflammation . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRUZOARDWXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321197
Record name 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868145-85-1
Record name 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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